molecular formula C24H25N5 B4973703 3-Benzhydryl-5-[(1-methylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

3-Benzhydryl-5-[(1-methylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Cat. No.: B4973703
M. Wt: 383.5 g/mol
InChI Key: JGGZYGQXLRVYPU-UHFFFAOYSA-N
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Description

3-Benzhydryl-5-[(1-methylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex heterocyclic compound known for its diverse pharmacological properties. This compound belongs to the pyrazole family, which is recognized for its significant role in medicinal chemistry due to its versatile biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydryl-5-[(1-methylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions, nucleophilic substitutions, and condensation reactions. For instance, one common method involves the reaction of benzhydryl chloride with 1-methylpyrazole in the presence of a base to form the intermediate, which is then cyclized to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Benzhydryl-5-[(1-methylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .

Scientific Research Applications

3-Benzhydryl-5-[(1-methylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzhydryl-5-[(1-methylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Properties

IUPAC Name

3-benzhydryl-5-[(1-methylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5/c1-28-15-18(14-25-28)16-29-13-12-22-21(17-29)24(27-26-22)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,14-15,23H,12-13,16-17H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGZYGQXLRVYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCC3=C(C2)C(=NN3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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